OFF-Time Reduction in Parkinson's Disease: Opicapone vs. Entacapone Direct Comparison
In the pivotal BIPARK-1 phase 3 double-blind, placebo- and active-controlled trial (NCT01227655), opicapone 50 mg once daily demonstrated a placebo-adjusted OFF-time reduction of 60.8 minutes, representing a 51% greater reduction than the active comparator entacapone 200 mg (40.3 minutes) [1]. The trial enrolled approximately 600 patients with Parkinson's disease and motor fluctuations, randomized to opicapone (5 mg, 25 mg, or 50 mg), placebo, or entacapone for 14-15 weeks [1].
| Evidence Dimension | Placebo-adjusted OFF-time reduction |
|---|---|
| Target Compound Data | 60.8 minutes |
| Comparator Or Baseline | Entacapone 200 mg: 40.3 minutes |
| Quantified Difference | 51% greater reduction with opicapone (20.5 minutes absolute difference) |
| Conditions | BIPARK-1 Phase 3 RCT; 600 PD patients with motor fluctuations; 14-15 week treatment duration |
Why This Matters
This head-to-head efficacy advantage directly informs therapeutic selection for patients with wearing-off symptoms, favoring opicapone over entacapone when maximal OFF-time reduction is the clinical priority.
- [1] Ferreira JJ, et al. Opicapone as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial. Lancet Neurol. 2016;15(2):154-165. View Source
